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Introduction

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is
a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its
trifunctional nature—comprising a ketone, a phenol, and an aryl chloride—renders it a versatile
precursor for the synthesis of a wide range of heterocyclic compounds and more complex
molecular architectures. This guide provides an in-depth examination of its core properties,
established synthetic routes, and detailed characterization protocols, tailored for researchers
and professionals in drug discovery and chemical development.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its
fundamental properties. These attributes govern its stoichiometric behavior in reactions and its
response to analytical techniques.

Molecular Formula and Structure
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The chemical formula for 1-(4-Chloro-2-hydroxyphenyl)ethanone is CsH7CIO2.[1][2][3] This
formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one chlorine
atom, and two oxygen atoms. The molecule's structure consists of an acetophenone core
substituted with a hydroxyl group at the C2 position and a chlorine atom at the C4 position of
the phenyl ring.

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work.

Parameter Value Source
Molecular Weight 170.59 g/mol [11[3]
Monoisotopic Mass 170.0134572 Da [1]

The molecular weight of 170.59 g/mol is used for calculating molar equivalents in reaction
planning, while the more precise monoisotopic mass is essential for high-resolution mass
spectrometry analysis.[1]

Part 2: Synthesis Methodology: The Fries
Rearrangement

The most common and industrially relevant synthesis of 1-(4-Chloro-2-
hydroxyphenyl)ethanone is achieved via the Fries rearrangement of a corresponding phenyl
acetate. This electrophilic substitution reaction is valued for its efficiency in installing an acyl
group onto a phenolic ring.

Mechanistic Rationale

The Fries rearrangement of 3-chlorophenyl acetate is catalyzed by a Lewis acid, typically
anhydrous aluminum chloride (AICI3). The mechanism proceeds as follows:

» Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, rendering the
acyl carbon highly electrophilic.
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e Acylium lon Formation: This coordination facilitates the cleavage of the ester's C-O bond,
generating a resonance-stabilized acylium ion and an aluminum phenoxide complex.

» Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile in an attack
on the electron-rich aromatic ring of the phenoxide. The directing effects of the hydroxyl (now
phenoxide) and chloro groups favor substitution at the ortho and para positions. In this case,
the desired product is the ortho-acylated isomer.

o Workup: A final agueous acid workup guenches the reaction, hydrolyzes the aluminum
complexes, and protonates the phenoxide to yield the final hydroxylated ketone product.

Heating the reaction mixture is crucial as it provides the necessary activation energy for the
rearrangement to occur.[3]

Experimental Protocol: Synthesis via Fries
Rearrangement

This protocol describes a validated laboratory-scale synthesis of 1-(4-Chloro-2-
hydroxyphenyl)ethanone.

Materials:

e 3-Chlorophenyl acetate (or 3-acetoxychlorobenzene)
¢ Anhydrous Aluminum Chloride (AICI3)

o Concentrated Hydrochloric Acid (HCI)

e Ice

o Ethyl Acetate (EtOAC)

¢ Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazS0Oa)

e Argon or Nitrogen gas supply
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Procedure:

Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon inlet. Purge the flask
with argon gas.

Add 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol) to the flask and cool the vessel in an
ice bath.[3]

While maintaining the cooling, add anhydrous AICIs (e.g., 30.00 g, 0.225 mol) in small
portions. Caution: This addition can be exothermic.[3]

Once the addition is complete, heat the resulting mixture to 140-160°C for approximately 2
hours. Caution: The reaction evolves gas vigorously.[3][4]

After the reaction period, cool the mixture back to 0°C using an ice bath.

Slowly and carefully quench the reaction by adding a mixture of concentrated HCI (15 mL) in
100 mL of ice water.[3]

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate
(3 x 300 mL).[3]

Combine the organic extracts, wash with brine, and dry over anhydrous Naz2S0a.[3]

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude
product, typically as a light-yellow liquid or oil.[3]

Synthesis Workflow Diagram
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Caption: Workflow for the Fries rearrangement synthesis.
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Part 3: Physicochemical and Spectroscopic
Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized

compound.
Physicochemical Properties
Property Value
CAS Number 6921-66-0[1]
Appearance Light yellow liquid or solid[3]
Melting Point 50-51 °C[3]
Boiling Point 126 °C @ 16 Torr[3]
Topological Polar Surface Area 37.3 A?[1]
XLogP3 2.6[1]

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.
¢ 'H NMR (250 MHz, CDCls):

o 0 10.7 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton, significantly
downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group.[3]

o

0 7.65 (d, J=8.6 Hz, 1H): A doublet for the aromatic proton ortho to the carbonyl group.[3]

[¢]

0 6.98 (d, J=1.8 Hz, 1H): A doublet for the aromatic proton ortho to the hydroxyl group.[3]

o

0 6.87 (dd, J=1.8, 8.6 Hz, 1H): A doublet of doublets for the aromatic proton meta to both
the carbonyl and hydroxyl groups.[3]

[¢]

0 2.61 (s, 3H): A sharp singlet for the three protons of the methyl group of the acetyl
function.[3]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chloro-2-hydroxyphenyl_ethanone
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chloro-2-hydroxyphenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chloro-2-hydroxyphenyl_ethanone
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.echemi.com/products/temppid160705004456-4-chloro-2-hydroxyacetophenone.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Infrared (IR) Spectroscopy (KBr):
o ~3436 cm~1: A broad peak indicative of the O-H stretching of the hydroxyl group.[3]
o ~3073 cm~1: C-H stretching from the aromatic ring.[3]

o ~1643 cm~1: A strong absorption corresponding to the C=0 stretching of the ketone
carbonyl group.[3] The lower-than-usual frequency is due to conjugation with the aromatic
ring and intramolecular hydrogen bonding.

Part 4: Safety and Handling

As a laboratory chemical, 1-(4-Chloro-2-hydroxyphenyl)ethanone requires careful handling.

e Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause
respiratory irritation.[1]

e Precautions: Standard personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, should be worn. All manipulations should be performed in a well-
ventilated fume hood.

Conclusion

1-(4-Chloro-2-hydroxyphenyl)ethanone is a valuable chemical intermediate with well-defined
properties and established synthetic protocols. The Fries rearrangement provides a reliable
method for its production. A comprehensive understanding of its molecular characteristics,
supported by robust spectroscopic data, is paramount for its effective application in research
and development, particularly in the synthesis of novel pharmaceutical agents and fine
chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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